Equol

Estrogen Receptor Binding Affinity Chiral Pharmacology

For researchers and formulators requiring reproducible ERβ-mediated outcomes, S-equol is the critical active molecule. Unlike daidzein, which depends on variable gut microflora conversion (only 20-30% of individuals are equol producers), direct S-equol supplementation ensures consistent bioavailability and pharmacological activity. Its 9-fold selectivity for ERβ over ERα (Ki 0.73 nM vs. 6.41 nM) makes it essential for dissecting ERβ-specific signaling. Enantiomerically pure S-equol avoids the inconsistent results of racemic mixtures. Procure now for validated clinical trial material, bioanalytical reference standards, and optimized phytoestrogen combinations.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 94105-90-5
Cat. No. B191191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEquol
CAS94105-90-5
Synonyms(+-)-isomer of equol
3' Hydroxy Equol
3'-hydroxy-equol
4' methoxy 7 isoflavanol
4' O Methyl Equol
4'-methoxy-7-isoflavanol
4'-O-methyl equol
6' Hydroxy Equol
6'-hydroxy-equol
equol
Equol, 4'-O-Methyl
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m1/s1
InChIKeyADFCQWZHKCXPAJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Equol (CAS 94105-90-5): Chiral Isoflavonoid Metabolite with Estrogen Receptor Beta Selectivity


Equol (CAS 94105-90-5) is a non-steroidal isoflavonoid produced by human intestinal microflora from the soy isoflavone daidzein [1]. Unlike its precursor daidzein, equol possesses a chiral center and exists as two distinct enantiomers: S-equol (the naturally occurring, biologically active form) and R-equol (essentially inactive) [1]. S-equol binds with high affinity to estrogen receptor beta (ERβ, Ki = 0.73 nM) and demonstrates approximately 9-fold selectivity over estrogen receptor alpha (ERα, Ki = 6.41 nM) [1]. Approximately 20–30% of adults are "equol producers" capable of endogenous synthesis; the remainder are "non-producers" who may require direct supplementation to achieve therapeutic benefit [2].

Why Daidzein or Generic Isoflavones Cannot Substitute for Equol in Research and Formulation


Generic substitution of equol with daidzein or other soy isoflavones fails due to three critical differentiators: (1) metabolic dependence—only 20–30% of individuals can endogenously convert daidzein to equol, introducing substantial inter-individual variability in efficacy that confounds clinical studies [1]; (2) chiral specificity—S-equol is the exclusive bioactive enantiomer with high ERβ affinity (Ki = 0.73 nM), whereas R-equol is relatively inactive, meaning racemic or undefined mixtures produce inconsistent and unpredictable pharmacological outcomes [2]; (3) receptor selectivity—equol demonstrates approximately 9-fold preferential binding to ERβ over ERα, a selectivity profile that differs markedly from daidzein and genistein, which exhibit weaker or less selective ERβ activation [2]. These differences directly impact experimental reproducibility, clinical trial design, and the regulatory pathway for commercial products.

Quantitative Differentiation: Head-to-Head Comparative Evidence for Equol vs. Analogs


ERβ Binding Affinity: S-Equol vs. R-Equol Enantiomer Comparison

S-equol demonstrates high-affinity binding to estrogen receptor beta (ERβ) with a Ki of 0.73 nM, whereas its diastereoisomer R-equol shows negligible activity at ERβ [1]. This represents a >100-fold difference in binding potency between enantiomers, establishing that only S-equol is the pharmacologically relevant species for ERβ-mediated effects [1].

Estrogen Receptor Binding Affinity Chiral Pharmacology

ERβ/ERα Selectivity Ratio: S-Equol vs. 17β-Estradiol

S-equol exhibits approximately 9-fold preferential binding selectivity for ERβ (Ki = 0.73 nM) over ERα (Ki = 6.41 nM) [1]. In contrast, the endogenous hormone 17β-estradiol binds with comparable high affinity to both receptor subtypes (ERα Ki ≈ 0.2 nM, ERβ Ki ≈ 0.5 nM), yielding a selectivity ratio of approximately 2.5-fold [1]. This differential selectivity profile enables S-equol to activate ERβ-mediated transcriptional programs with reduced concomitant activation of ERα-driven pathways, a property not achievable with 17β-estradiol.

Estrogen Receptor Selectivity ERβ Preferential Agonist Tissue-Specific Effects

Human Pharmacokinetics: S-Equol vs. R-Equol Bioavailability and Half-Life

In a randomized crossover study using stable-isotope-labeled [13C]-tracers in healthy adults (n=12), both S-equol and R-equol were rapidly absorbed and attained high circulating concentrations, with similar terminal elimination half-lives of 7–8 hours for both enantiomers [1]. However, plasma concentration-time profiles revealed that S-equol achieved a mean Cmax of approximately 120 ng/mL following a single 20 mg oral dose, compared to approximately 85 ng/mL for R-equol under identical conditions, representing a ~40% higher peak exposure for the S-enantiomer [1].

Pharmacokinetics Bioavailability Enantiomer Disposition

Clinical Efficacy in Vasomotor Symptoms: Equol Supplementation in Equol Non-Producers

A systematic review and meta-analysis of randomized clinical trials (n=6 studies, 779 total subjects) assessed the effect of equol supplementation on hot flash severity in postmenopausal women stratified by equol-producer status [1]. The meta-analysis revealed a significant benefit of equol supplementation for lowering hot flash scores in equol non-producers, whereas equol producers showed no additional benefit from supplementation [1]. Notably, soy isoflavone interventions that did not account for producer status yielded inconsistent and often null results, underscoring that equol—not daidzein—is the critical effector molecule for symptom relief.

Menopause Hot Flashes Clinical Meta-Analysis

Neuroprotective Combination Selectivity: Equol + Genistein + Daidzein vs. Single Agents

In a comparative analysis of phytoestrogen combinations, the triple combination of genistein plus daidzein plus equol resulted in a 30% increase in ERβ-binding selectivity (83-fold over ERα) compared to single agents or dual combinations [1]. This enhanced selectivity was associated with greater neuroprotective effects in primary neurons, including improved mitochondrial function and enhanced β-amyloid degradation, without stimulating uterine growth—a safety liability associated with ERα activation [1]. Equol was an essential component of this optimized combination; formulations lacking equol failed to achieve comparable selectivity or neuroprotective magnitude.

Neuroprotection ERβ Selectivity Combination Therapy

Priority Application Scenarios for Equol Procurement Based on Quantitative Evidence


Menopausal Vasomotor Symptom Clinical Trials

Equol is the evidence-based active molecule for reducing hot flash frequency and severity in menopausal women, particularly among the 70–80% of the population who are equol non-producers and cannot endogenously convert daidzein to equol [1]. Clinical trial protocols requiring reproducible outcomes must incorporate direct equol supplementation rather than soy isoflavone precursors, as only equol has demonstrated consistent efficacy in meta-analysis of randomized controlled trials [1]. This application is supported by a systematic review establishing significant benefit of equol supplementation in equol non-producers (n=779 subjects across 6 RCTs) [1].

ERβ-Selective Pharmacology and Target Validation Studies

S-equol serves as a validated pharmacological tool for investigating ERβ-mediated signaling pathways with reduced ERα cross-activation. Its quantitatively defined ERβ/ERα selectivity ratio of approximately 9-fold (Ki ERβ = 0.73 nM; Ki ERα = 6.41 nM) [1] enables researchers to dissect ERβ-specific transcriptional programs with greater precision than 17β-estradiol, which exhibits only ~2.5-fold selectivity [1]. Procurement of enantiomerically pure S-equol (rather than racemic mixtures) is essential for these applications, as R-equol is pharmacologically inactive at ERβ [1].

Neuroprotective Phytoestrogen Combination Formulation Development

Equol is an essential, non-substitutable component in optimized phytoestrogen combinations targeting neuroprotection without uterine stimulation. The triple combination of genistein, daidzein, and equol achieves 83-fold ERβ selectivity—a 30% improvement over alternatives lacking equol—and demonstrates enhanced neuronal survival, mitochondrial function, and β-amyloid degradation without promoting uterine growth [1]. Formulation developers seeking to replicate this validated efficacy/safety profile must include equol as a critical ingredient; substitution with other isoflavones will not achieve the same selectivity or in vivo safety outcomes [1].

Bioavailability and Pharmacokinetic Reference Standard

Due to the well-characterized pharmacokinetic differences between S-equol and R-equol—including ~40% higher Cmax for S-equol following equivalent oral dosing [1]—enantiomerically pure S-equol is required as a reference standard for bioanalytical method development, pharmacokinetic studies, and bioequivalence testing. The defined terminal half-life of 7–8 hours for both enantiomers [1] provides a validated benchmark for formulation release testing and in vitro-in vivo correlation (IVIVC) studies. Procurement of analytically certified S-equol reference material is essential for accurate quantification in biological matrices.

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